molecular formula C8H9BrO2 B129414 2-(4-Bromophenoxy)ethanol CAS No. 34743-88-9

2-(4-Bromophenoxy)ethanol

Cat. No.: B129414
CAS No.: 34743-88-9
M. Wt: 217.06 g/mol
InChI Key: QYIOGYCRGNHDNK-UHFFFAOYSA-N
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Description

Preparation Methods

2-(4-Bromophenoxy)ethanol can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromophenol with ethylene oxide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-(4-Bromophenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 2-(4-bromophenoxy)acetaldehyde or 2-(4-bromophenoxy)acetic acid, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can yield 2-(4-bromophenoxy)ethane.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using sodium hydroxide can lead to the formation of 2-(4-hydroxyphenoxy)ethanol.

Scientific Research Applications

2-(4-Bromophenoxy)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which can influence its binding affinity to various biological targets. Additionally, the phenoxy and ethanol moieties can interact with hydrophobic and hydrophilic regions of proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

2-(4-Bromophenoxy)ethanol can be compared with other similar compounds, such as:

    2-(4-Chlorophenoxy)ethanol: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    2-(4-Fluorophenoxy)ethanol: Contains a fluorine atom instead of bromine. Fluorine’s smaller size and higher electronegativity can lead to different chemical and biological properties.

    2-(4-Iodophenoxy)ethanol: Contains an iodine atom instead of bromine.

Properties

IUPAC Name

2-(4-bromophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIOGYCRGNHDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188299
Record name 2-(p-Bromophenoxy)ethanol
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Molecular Weight

217.06 g/mol
Source PubChem
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CAS No.

34743-88-9
Record name 2-(4-Bromophenoxy)ethanol
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Record name 2-(p-Bromophenoxy)ethanol
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Record name 2-(4-Bromophenoxy)ethanol
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Synthesis routes and methods I

Procedure details

In a reactor, 10.0 g of 4-bromophenol, 7.95 g of ethylene bromohydrin, 16.0 g of K2CO3, and 300 ml of acetone were charged, and stirred and refluxed for 50 hours to give a reaction solution. The reaction solution was poured into water, extracted with toluene, washed with water, and thereafter dried over sodium sulfate anhydride, and the solvent was evaporated and the residue was distilled under reduced pressure in GTO (glass tube oven) to give 5.55 g (Y., 44.3%) of 1-bromo-4-(2-hydroxyethoxy)benzene. GC; 96.8% b.p.; 100° C./0.1 mmHg (which was the prescribed temperature of GTO)
Quantity
10 g
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reactant
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7.95 g
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reactant
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16 g
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300 mL
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Synthesis routes and methods II

Procedure details

4-Bromophenol (1 eq.), ethylene carbonate (1 eq.) and imidazole (0.5% loading) were combined and heated at 150° C. for 2 h to afford the title compound as a brown oil.
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Synthesis routes and methods III

Procedure details

To a sol. of 4-bromophenol (40 g, 231 mmol) in EtOH (140 mL) was added NaOH (10.2 g, 254 mmol). The resulting mixture was stirred at 70° C. for 30 min until the whole amount of NaOH had dissolved. A sol. of 2-bromoethanol (17.3 mL, 231 mmol) in EtOH (40 mL) was added dropwise at 70° C. The sol. rapidly turned milky. The mixture was heated to reflux overnight. The solvents were removed under reduced pressure, and the residue was dissolved in EtOAc. The mixture was washed with water and brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 1:5→1:4→1:3→1:2→EtOAc) yielded the title compound (39.2 g, 78%) as a pale brown oil that crystallized when placed at −18° C. Rf=0.3 in (EtOAc/heptane 1:1).
Quantity
40 g
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reactant
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10.2 g
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140 mL
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17.3 mL
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40 mL
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Yield
78%

Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere, 4-bromophenol 5.0 g, 2-bromoethanol 5.42 g, and potassium carbonate 12.0 g were added to N,N-dimethylformamide 30 ml, and the mixture was stirred at 100° C. After 1 hour, the mixture was cooled to room temperature and partitioned by adding water and diethyl ether. The organic layer was washed with water and brine, dried over magnesium sulfate anhydride and evaporated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate system), whereby the title compound 5.15 g, 82% was obtained as a colorless crystalline.
Quantity
5 g
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reactant
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5.42 g
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reactant
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12 g
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reactant
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30 mL
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Synthesis routes and methods V

Procedure details

In DMF (150 ml) was dissolved 4-bromophenol (25 g). To the mixture was added potassium carbonate (30 g) and then was added dropwise 2-bromoethanol (23.5 g), and the mixture was stirred at 90° C. for 6 hours and cooled to room temperature. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=2/1) to give 2-(4-bromophenoxy)-1-ethanol (15.9 g).
Quantity
30 g
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reactant
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23.5 g
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25 g
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